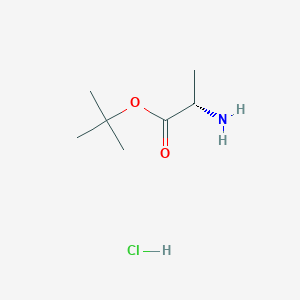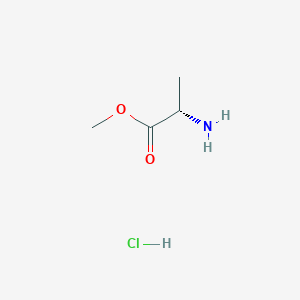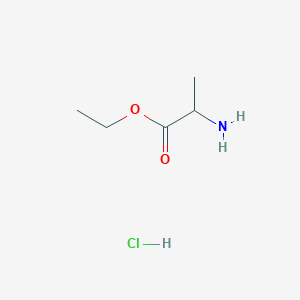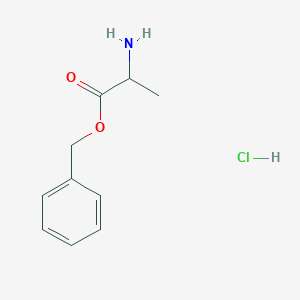
H-Tyr-AMC
描述
L-Tyrosine 7-amido-4-methylcoumarin is a synthetic compound with the molecular formula C19H18N2O4 and a molecular weight of 338.36 g/mol . It is a derivative of L-tyrosine and 7-amido-4-methylcoumarin, combining the properties of both molecules. This compound is primarily used in biochemical research as a substrate for enzyme assays, particularly for aminopeptidases .
科学研究应用
L-Tyrosine 7-amido-4-methylcoumarin is widely used in scientific research due to its versatility and unique properties:
作用机制
Target of Action
The primary target of H-Tyr-AMC is the proteasome , a protein complex responsible for degrading unneeded or damaged proteins in the cell . The proteasome plays a critical role in maintaining cellular homeostasis by controlling the degradation of key proteins involved in cell cycle regulation .
Mode of Action
This compound acts as a fluorogenic substrate for various aminopeptidases . Upon hydrolysis by these enzymes, this compound releases a strongly fluorescent group, 7-amido-4-methylcoumarin (AMC), which can be easily detected . This property makes this compound a useful tool for studying the activity of aminopeptidases and the proteasome .
Biochemical Pathways
The interaction of this compound with the proteasome affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cytoplasm and nucleus of eukaryotic cells . By inhibiting the proteasome, this compound can alter the degradation of proteins, affecting various cellular processes, including cell cycle progression .
Pharmacokinetics
The compound is soluble in 80% acetic acid , suggesting it may have good bioavailability.
Result of Action
The inhibition of the proteasome by this compound can lead to the accumulation of proteins that are normally degraded. This can result in altered cellular expression of key cell cycle regulatory proteins . For example, the study by Tadlock et al. found that growth inhibition by TGF-β decreases a specific proteasomal activity, resulting in increased expression of the cyclin-dependent kinase inhibitor p27KIP1 .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. The compound is stable at -20°C , and its solubility can be affected by the acidity of the environment . .
生化分析
Biochemical Properties
H-Tyr-AMC interacts with various enzymes, proteins, and other biomolecules. For instance, it is reversibly bound to Sephadex G-100 and is hydrolyzed by protease enzymes in an acidic environment . This interaction results in the generation of an AMC chromatographic peak, which is crucial for studying the activity of these enzymes .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in enzymatic reactions. For example, in the presence of transforming growth factor, this compound selectively decreases the hydrolysis of the proteasomal substrate Cbz-Leu-Leu-Leu-7-amido-4-methylcoumarin (z-LLL-AMC) in a concentration-dependent manner . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it is involved in the inhibition of proteasomal activity via an HSP90-independent mechanism that may involve oxidative inactivation or modulation of proteasomal subunit composition .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, it is known to be hydrolyzed by protease enzymes in an acidic environment, generating an AMC chromatographic peak . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, it is a part of the tyrosine metabolism pathway, serving as a starting point for the production of a variety of structurally diverse natural compounds in plants .
Transport and Distribution
It is known to be reversibly bound to Sephadex G-100 , suggesting that it may interact with transporters or binding proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine 7-amido-4-methylcoumarin typically involves the coupling of L-tyrosine with 7-amido-4-methylcoumarin. The reaction is carried out under mild conditions using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
These machines can efficiently couple amino acids and other molecules to produce the desired compound in high yield and purity .
化学反应分析
Types of Reactions
L-Tyrosine 7-amido-4-methylcoumarin can undergo various chemical reactions, including:
Oxidation: The phenolic group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The amide bond can be reduced under specific conditions to yield the corresponding amine.
Substitution: The aromatic ring of the coumarin moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated coumarin derivatives.
相似化合物的比较
Similar Compounds
- L-Arginine 7-amido-4-methylcoumarin hydrochloride
- L-Leucine 7-amido-4-methylcoumarin hydrochloride
- N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin
Uniqueness
L-Tyrosine 7-amido-4-methylcoumarin is unique due to its specific combination of L-tyrosine and 7-amido-4-methylcoumarin, which provides distinct properties such as high fluorescence and specificity for certain aminopeptidases. This makes it particularly useful in biochemical assays and research applications .
属性
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9,20H2,1H3,(H,21,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGJYQDVMUOJLU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428633 | |
| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94099-57-7 | |
| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















